Cas no 1242184-42-4 ((3S,5R,6E)-Rosuvastatin)

(3S,5R,6E)-ロスバスタチンは、HMG-CoA還元酵素阻害剤として開発されたスタチン系化合物の立体異性体である。この特定の立体配置(3S,5R,6E)により、肝臓におけるコレステロール生合成経路への選択的阻害活性が最適化されている。親化合物であるロスバスタチンと比較して、本異性体は肝細胞膜透過性の向上と代謝安定性の改善が認められ、血中脂質調節作用の持続性が期待される。特にLDL受容体アップレギュレーション作用に優れ、アテローム性動脈硬化症治療における有効性が示唆されている。結晶多形の安定性に優れるため製剤化適性が高く、臨床応用上の利点を持つ。

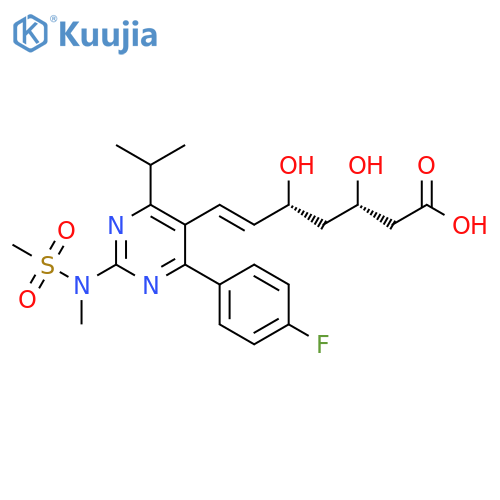

(3S,5R,6E)-Rosuvastatin structure

商品名:(3S,5R,6E)-Rosuvastatin

(3S,5R,6E)-Rosuvastatin 化学的及び物理的性質

名前と識別子

-

- Rosuvastatin (3S,5R) Enantiomer (as diisopropylamine salt)

- (3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

- (3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid

- Rosuvastatin EP Impurity G Calcium Salt

- (3S,5R)-Rosuvastatin

- 3S,5R-Rosuvastatin calcium salt

- (3R,5R)-Rosuvastatin

- 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

- (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

- CHEMBL5308026

- 1ST171085

- DTXSID70861387

- 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

- 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid

- Rosuvastatin EP Impurity G

- BCP31581

- rac-Rusuvatatin

- 3S,5R-Rosuvastatin calcium salt (2:1)

- (3S,5R,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid

- 7-[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

- 1242184-42-4

- (3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid sod ium

- FR27759

- 7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl)-3,5-dihydroxy-hept-6-enoic acid

- 689-191-5

- 1094100-06-7(free base)

- (3R,5R)-Rosuvastatin Sodium Salt

- (3S,5R,6E)-Rosuvastatin

-

- インチ: InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1CopyCopied

- InChIKey: BPRHUIZQVSMCRT-RJCHQFKYSA-NCopyCopied

- ほほえんだ: CC(C)c1c(c(nc(n1)N(C)S(=O)(=O)C)c2ccc(cc2)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)OCopyCopied

計算された属性

- せいみつぶんしりょう: 481.16828496g/mol

- どういたいしつりょう: 481.16828496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 767

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 149Ų

じっけんとくせい

- 密度みつど: 1.368±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: NA

- ふってん: 745.6±70.0 °C at 760 mmHg

- フラッシュポイント: 404.7±35.7 °C

- ようかいど: 極微溶性(0.17 g/l)(25ºC)、

- じょうきあつ: 0.0±2.6 mmHg at 25°C

(3S,5R,6E)-Rosuvastatin セキュリティ情報

- 危害声明: CAUTION: May irritate eyes, skin

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: CAUT

(3S,5R,6E)-Rosuvastatin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R348580-1mg |

(3S,5R,6E)-Rosuvastatin |

1242184-42-4 | 1mg |

$190.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001722 |

1242184-42-4 | ¥1556.7 | 2023-01-13 | ||||

| TRC | R348580-10mg |

(3S,5R,6E)-Rosuvastatin |

1242184-42-4 | 10mg |

$1499.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001722 |

Rosuvastatin impurity G |

1242184-42-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| A2B Chem LLC | AE36826-10mg |

(3S,5R,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid |

1242184-42-4 | ≥95% | 10mg |

$837.00 | 2024-04-20 | |

| A2B Chem LLC | AE36826-25mg |

(3S,5R,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid |

1242184-42-4 | ≥95% | 25mg |

$1299.00 | 2024-04-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001722-4g |

Rosuvastatin impurity G |

1242184-42-4 | 4g |

¥1305.42 | 2024-12-23 |

(3S,5R,6E)-Rosuvastatin 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1242184-42-4 ((3S,5R,6E)-Rosuvastatin) 関連製品

- 147118-36-3(N-4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl-N-methylmethanesulfonamide)

- 147118-40-9(Rosuvastatin methyl ester)

- 147511-69-1(Pitavastatin (>90%))

- 287714-41-4(Rosuvastatin (D3 Sodium))

- 289042-10-0(Diphenyl4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonyl)amino-pyrimidin-5-yl-methylphosphine Oxide)

- 289042-11-1(Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-N-methyl-N-(methylsulfonyl)aminopyrimidine-5-carboxylate)

- 289042-12-2(tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate)

- 355806-00-7(Rosuvastatin tert-Butyl Ester)

- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)

- 147118-39-6(5-Oxorosuvastatin methyl ester)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬